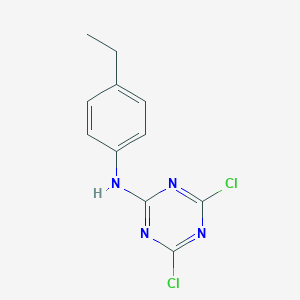
Alanyl-arginyl-arginylmethyldimethylsulfonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanyl-arginyl-arginylmethyldimethylsulfonium (AAAMDMS) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a small molecule consisting of three amino acids and a sulfur-containing group.
Wissenschaftliche Forschungsanwendungen
Alanyl-arginyl-arginylmethyldimethylsulfonium has various potential applications in scientific research. One of the most significant applications is its use as a reversible inhibitor of protein arginine methyltransferases (PRMTs). PRMTs are enzymes that play a crucial role in gene expression and cellular signaling. Inhibition of PRMTs can lead to changes in gene expression and cellular function, making this compound a valuable tool for studying the role of PRMTs in various biological processes.
Wirkmechanismus
Alanyl-arginyl-arginylmethyldimethylsulfonium works by binding to the active site of PRMTs and inhibiting their activity. This leads to a decrease in protein arginine methylation, which can have downstream effects on gene expression and cellular signaling. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological system being studied. In general, this compound has been shown to have effects on gene expression, cellular signaling, and cell proliferation. It has also been shown to have anti-inflammatory effects in certain models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Alanyl-arginyl-arginylmethyldimethylsulfonium in lab experiments is its specificity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without affecting other cellular processes. Additionally, this compound is a reversible inhibitor, which allows for the study of the effects of PRMT inhibition over time.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in certain models, its effects on other biological systems are not well understood. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on Alanyl-arginyl-arginylmethyldimethylsulfonium. One area of interest is the development of more potent and selective inhibitors of PRMTs. Additionally, this compound could be used in combination with other compounds to study the effects of PRMT inhibition in different biological systems. Finally, this compound could be used to study the role of PRMTs in disease states, such as cancer or autoimmune disorders.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields of scientific research. Its specificity for PRMTs makes it a valuable tool for studying the role of these enzymes in gene expression and cellular signaling. While there are limitations to its use, this compound has many potential future directions for research and could lead to new insights into the mechanisms of various biological processes.
Synthesemethoden
The synthesis of Alanyl-arginyl-arginylmethyldimethylsulfonium involves the reaction of alanyl-arginyl-arginylmethyl ester with dimethylsulfide in the presence of a catalyst. The resulting product is this compound, which can be purified by various methods such as column chromatography or recrystallization. The purity and yield of this compound can be determined by various analytical techniques such as NMR spectroscopy or HPLC.
Eigenschaften
CAS-Nummer |
120218-55-5 |
|---|---|
Molekularformel |
C18H38N9O3S+ |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
[(3S)-3-[[(2S)-1-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexyl]-dimethylsulfanium |
InChI |
InChI=1S/C18H37N9O3S/c1-11(19)15(29)27-16(30)13(7-5-9-25-18(22)23)26-12(14(28)10-31(2)3)6-4-8-24-17(20)21/h11-13,26H,4-10,19H2,1-3H3,(H8-,20,21,22,23,24,25,27,29,30)/p+1/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
VDNLEFRUCMFFHH-AVGNSLFASA-O |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)N[C@@H](CCCN=C(N)N)C(=O)C[S+](C)C)N |
SMILES |
CC(C(=O)NC(=O)C(CCCN=C(N)N)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Kanonische SMILES |
CC(C(=O)NC(=O)C(CCCN=C(N)N)NC(CCCN=C(N)N)C(=O)C[S+](C)C)N |
Synonyme |
Ala-Arg-Arg-CH2-S+(CH3)2 alanyl-arginyl-arginylmethyldimethylsulfonium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



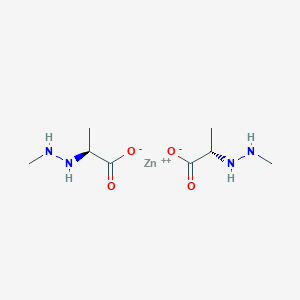
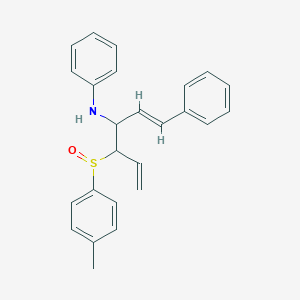
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
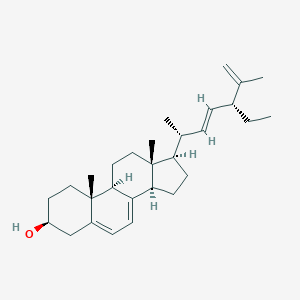
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
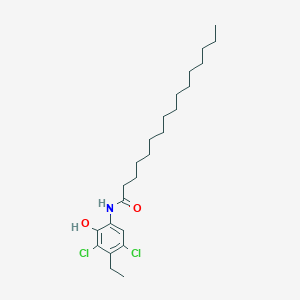
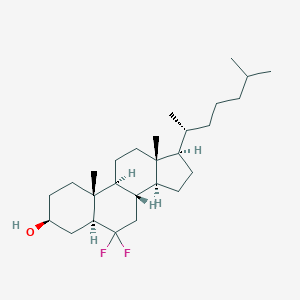

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
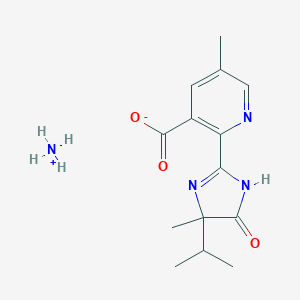
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
